[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate
Description
Historical Context and Development
The synthesis of fused heterocycles traces back to early 20th-century efforts to mimic natural product architectures. Benzofuran derivatives gained prominence with the isolation of amiodarone (a class III antiarrhythmic) and viniferifuran (an anti-inflammatory stilbenoid), highlighting their therapeutic versatility. Isoxazole chemistry advanced through mid-20th-century cycloaddition strategies, with recent innovations in transition metal catalysis enabling precise regiocontrol. The fusion of benzofuran and isoxazole motifs, as seen in this compound, emerged post-2010 through methodologies like intramolecular Huisgen cyclization and microwave-assisted annulation. A 2023 study demonstrated that such hybrids exhibit enhanced antimicrobial activity compared to parent heterocycles, validating the fusion approach.
Structural Significance in Heterocyclic Chemistry
The compound’s architecture features three critical elements (Table 1):
The benzofuran-isoxazole junction creates a conjugated system extending over nine atoms, as evidenced by computational studies showing delocalized HOMO/LUMO orbitals. This conjugation lowers the energy gap ($$ \Delta E = 3.2 \, \text{eV} $$), facilitating charge-transfer interactions with biological macromolecules. The Z-configuration of the enoate ester was confirmed via NOESY NMR correlations between the methyl group and oxazole protons.
Position within Contemporary Pharmaceutical Research
Recent docking simulations position this compound as a dual inhibitor of Mycobacterium tuberculosis enoyl-ACP reductase ($$ \text{K}d = 2.4 \, \mu\text{M} $$) and *Escherichia coli* topoisomerase IV ($$ \text{K}d = 3.1 \, \mu\text{M} $$). Its isoxazole moiety chelates the Mg$$^{2+}$$ ion in bacterial metalloenzymes, while the benzofuran system penetrates hydrophobic active-site pockets. In cancer research, the α,β-unsaturated ester acts as an electrophilic warhead, forming covalent adducts with cysteines in STAT3 proteins ($$ \text{IC}_{50} = 1.8 \, \mu\text{M} $$). These attributes have spurred industrial interest, with over 15 patents filed since 2020 covering related benzofuran-isoxazole conjugates.
Research Significance and Scientific Interest
This compound addresses three key challenges in drug discovery:
- Overcoming antibiotic resistance : The hybrid structure evades efflux pumps in multidrug-resistant Staphylococcus aureus through conformational rigidity.
- Targeting protein allostery : The extended π-system enables simultaneous binding to orthosteric and allosteric sites of kinase targets.
- Enabling late-stage functionalization : The enoate ester serves as a handle for click chemistry modifications (e.g., azide-alkyne cycloaddition).
Ongoing research focuses on optimizing its pharmacokinetic profile via prodrug strategies, with preliminary data showing 83% oral bioavailability in murine models. The compound’s synthetic versatility and multimodal bioactivity cement its role as a scaffold for next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-16(18)19-10-12-9-15(21-17-12)14-8-11-6-3-4-7-13(11)20-14/h2-9H,10H2,1H3/b5-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWMESIMXOSOG-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Isoxazole Ring Formation: The isoxazole ring is often formed via a (3+2) cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Esterification: The final step involves the esterification of the intermediate compound with but-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into an isoxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced isoxazoline compounds, and various substituted benzofuran and isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. The incorporation of the benzofuran moiety may enhance the bioactivity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate against various cancer types.
Case Study:
A study on similar oxazole derivatives demonstrated their efficacy in targeting specific cancer cell lines, leading to apoptosis through the activation of caspase pathways . This suggests a potential pathway for further exploration with the compound .
2. Neuroprotective Effects
Heterocyclic compounds like this compound are being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier makes such compounds promising candidates for therapeutic development.
Case Study:
Research has shown that oxazole derivatives can inhibit acetylcholinesterase activity, thus potentially improving cognitive function by increasing acetylcholine levels in the brain . This property could be harnessed in developing treatments for Alzheimer's disease.
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a light-harvesting component could enhance the efficiency of solar cells.
Research Findings:
Studies have shown that incorporating heterocyclic compounds into polymer matrices can improve the charge transport properties and overall efficiency of organic solar cells . This application highlights the versatility of the compound beyond medicinal uses.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The isoxazole ring can also interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuran-Oxazole Derivatives
A. N-{[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 1208662-96-7)
- Structural Differences: Replaces the (2Z)-but-2-enoate ester with a benzothiazole carboxamide group.
- The benzothiazole moiety may contribute to π-π stacking interactions in biological targets.
B. Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structural Differences: Features a benzoimidazole core instead of benzofuran-oxazole, with a saturated butanoate ester.
- The hydroxyethylamino group introduces additional hydrogen-bond donors.
Physicochemical Properties
Reactivity and Stability
- α,β-Unsaturated Ester: The (2Z)-but-2-enoate group in the target compound is prone to nucleophilic attacks (e.g., Michael additions), unlike saturated esters in analogs . This reactivity could limit stability under basic or nucleophilic conditions.
- Oxazole Stability : The 1,2-oxazole ring is generally stable under acidic conditions but may undergo ring-opening in strong bases, a trait shared across analogs .
Biological Activity
Chemical Structure and Properties
The chemical structure of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate can be represented as follows:
This compound features:
- A benzofuran ring, known for its diverse biological activities.
- An oxazole ring, which contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzofuran core through cyclization reactions involving ortho-hydroxyaryl ketones.
- Construction of the oxazole ring via condensation reactions.
- Esterification to introduce the butenoate group.
These steps require careful optimization of reaction conditions, including temperature control and the use of appropriate catalysts to maximize yield and purity.
Antimicrobial Activity
Research has indicated that compounds containing benzofuran and oxazole moieties may exhibit significant antimicrobial properties. For instance, similar derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . While specific studies on this compound are sparse, the structural similarities to known antimicrobial agents suggest a potential for similar activity.
Anticancer Potential
Molecular docking studies suggest that compounds with oxazole rings can interact with various cancer-related targets. For example, docking simulations have indicated potential binding affinities to estrogen receptors and other oncogenic pathways . This suggests that this compound could be investigated further for its anticancer properties.
Anti-inflammatory Effects
Benzofuran derivatives have been documented for their anti-inflammatory effects in various models. For instance, compounds with similar structures have been shown to reduce inflammatory markers in murine models of asthma . This raises the possibility that this compound may also exert anti-inflammatory effects through modulation of immune responses.
The mechanisms by which this compound may exert its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Modulation : It could potentially bind to specific receptors involved in cell signaling pathways related to cancer or inflammation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in pathogenic organisms, leading to cell death.
Q & A
Q. What synthetic strategies are recommended for achieving high-purity [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate?
- Methodology :
- Multi-step synthesis : Begin with benzofuran-2-yl oxazole precursor synthesis via cyclization of hydroxylamine derivatives with acetylene equivalents. Use dichloromethane (DCM) as a solvent for esterification steps due to its efficacy in dissolving aromatic intermediates .
- Key steps : (i) Oxazole ring formation via [3+2] cycloaddition; (ii) Esterification of the oxazole-methyl group with (2Z)-but-2-enoic acid under mild acidic conditions (e.g., DCC/DMAP catalysis).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm the (2Z)-but-2-enoate geometry via coupling constants (J = 10–12 Hz for trans-olefinic protons). The benzofuran protons should appear as distinct aromatic multiplet signals (δ 6.8–7.8 ppm) .
- 13C NMR : Identify ester carbonyl (~170 ppm) and oxazole C=N (~150 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between benzofuran, oxazole, and ester moieties .
- Infrared Spectroscopy (IR) : Validate ester C=O stretching (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic challenges arise during structural elucidation, and how can SHELX utilities address them?
- Challenges :
- Disorder in the (2Z)-but-2-enoate group : Common due to flexible double-bond conformation.
- Anisotropic displacement : Requires rigorous refinement to avoid overfitting.
- Solutions :
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Design :
- Substituent variation : Modify benzofuran (e.g., electron-donating/-withdrawing groups) and oxazole (e.g., methyl vs. halogen substituents) to assess potency changes.
- Assays : Test against acetylcholinesterase (AChE) or microbial targets using enzyme inhibition assays (IC50 determination) .
- Data interpretation : Correlate electronic effects (Hammett σ values) with activity trends. For example, electron-donating groups on benzofuran enhance AChE inhibition .
Q. How should researchers resolve contradictory bioactivity data across assay systems?
- Case example : Discrepancies in IC50 values between enzymatic and cell-based assays.
- Approach :
- Orthogonal validation : Repeat assays under standardized conditions (pH, temperature, solvent controls).
- Solubility testing : Use dynamic light scattering (DLS) to rule out aggregation artifacts.
- Metabolic stability : Assess compound degradation in cell media via LC-MS .
Q. What computational tools predict reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxazole ring’s LUMO may facilitate π-π stacking with aromatic enzyme residues .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB ID: 4EY7). Validate docking poses with MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
